N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride Afuresertib-F is an analogue of Afuresertib with one more flurorine-atom. Afuresertib-F is an ATK inhibitor. Afuresertib, also known as GSK-2110183 or GSK-2110183C, is an cancer drug candidate under clinical trial.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0517441
InChI: InChI=1S/C18H16Cl2F2N4OS.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1
SMILES: CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl
Molecular Formula: C18H17Cl3F2N4OS
Molecular Weight: 481.8 g/mol

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride

CAS No.:

Cat. No.: VC0517441

Molecular Formula: C18H17Cl3F2N4OS

Molecular Weight: 481.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride -

Specification

Molecular Formula C18H17Cl3F2N4OS
Molecular Weight 481.8 g/mol
IUPAC Name N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H16Cl2F2N4OS.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1
Standard InChI Key BCVQLTLODHPIJM-PPHPATTJSA-N
Isomeric SMILES CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl.Cl
SMILES CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl
Canonical SMILES CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl
Appearance Solid powder

Introduction

PropertyValueNotes
Molecular FormulaC18H17Cl3F2N4OSIncludes the HCl salt
Molecular Weight481.8 g/molSalt form increases molecular weight
Physical AppearancePowderSimilar compounds appear as yellow to brown powder
SolubilityVariable in organic solventsTypically more soluble in DMSO, less in water
Storage Conditions-20°C, protected from lightSimilar compounds require storage under nitrogen
Purity Standard>98%For research applications

The compound's relatively high molecular weight (481.8 g/mol) and the presence of multiple halogen substituents contribute to its lipophilicity, which affects both its membrane permeability and distribution in biological systems. The salt form, with the additional hydrochloride, improves water solubility while maintaining stability – characteristics that are essential for in vitro testing and potential drug development.

Biological Activity and Mechanism of Action

Inhibition of Akt Pathway

The compound's primary mechanism of action appears to be inhibition of the serine/threonine protein kinase B (Akt), a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . This pathway plays a crucial role in regulating cellular processes including proliferation, survival, and metabolism. Based on its structural similarity to Afuresertib, the compound likely functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Akt and preventing its kinase activity .

The PI3K/Akt pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. By inhibiting Akt activity, the compound can potentially suppress tumor cell proliferation and promote apoptosis. Additionally, aberrant activation of the PI3K/Akt pathway has been implicated in the development of resistance to various antineoplastic agents, suggesting that Akt inhibitors like this compound might help overcome treatment resistance in certain cancer contexts .

Kinase Inhibition Profile

Based on related compounds with similar structures, N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride likely exhibits a specific kinase inhibition profile. The related compound Afuresertib demonstrates potent inhibition of all three Akt isoforms, with Ki values of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively . This high potency and isoform coverage suggest that the target compound may also effectively inhibit the entire Akt family.

The compound's activity extends to mutant forms of Akt as well. For instance, Afuresertib inhibits the kinase activity of the E17K AKT1 mutant protein with an EC50 of 0.2 nM . This mutant form of Akt is found in several cancers and leads to constitutive activation of the pathway, making its inhibition particularly relevant for cancer therapy.

Preclinical Studies

In Vitro Studies

In vitro studies with related compounds have demonstrated significant antiproliferative effects across various cancer cell lines. For example, Afuresertib has shown a concentration-dependent impact on the phosphorylation levels of several Akt substrates, including GSK3β, PRAS40, FOXO, and caspase 9, confirming its mechanism of action through the Akt pathway .

Cell line sensitivity studies with Afuresertib have revealed particularly promising results in hematological malignancies, with approximately 65% of tested hematological cell lines showing sensitivity (EC50 ≤ 1 μM). In solid tumors, approximately 21% of tested cell lines demonstrated sensitivity to the compound . This differential response across cancer types suggests that the target compound may also exhibit varied efficacy depending on the tumor type and its molecular characteristics.

The high potency observed in these in vitro studies suggests that N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride may be effective at relatively low concentrations, potentially reducing the risk of off-target effects and toxicity in potential clinical applications.

In Vivo Models

In vivo studies with structurally related compounds have provided valuable insights into their potential efficacy as anticancer agents. Oral administration of Afuresertib at doses of 10, 30, or 100 mg/kg per day in mice bearing BT474 breast tumor xenografts resulted in tumor growth inhibition (TGI) of 8%, 37%, or 61%, respectively . These dose-dependent effects demonstrate the compound's ability to suppress tumor growth in vivo.

Similarly, in mice with SKOV3 ovarian tumor xenografts, treatments with 10, 30, and 100 mg/kg of Afuresertib resulted in 23%, 37%, and 97% TGI, respectively . The near-complete inhibition of tumor growth at the highest dose level is particularly noteworthy and suggests potent anticancer activity.

These in vivo findings indicate that N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride, with its structural similarity to Afuresertib, may also demonstrate significant efficacy in preclinical cancer models. The observed dose-response relationship further suggests that the compound's effects can be modulated through dosage adjustment, an important consideration for potential therapeutic applications.

Pharmacokinetics and Pharmacodynamics

The compound's mechanism of action through Akt inhibition implies that pharmacodynamic markers of efficacy would include reduced phosphorylation of Akt substrates such as GSK3β, PRAS40, and FOXO transcription factors. These markers could potentially serve as valuable biomarkers in preclinical and potential clinical studies to assess target engagement and activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator